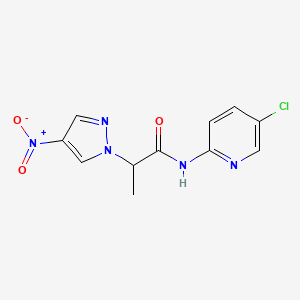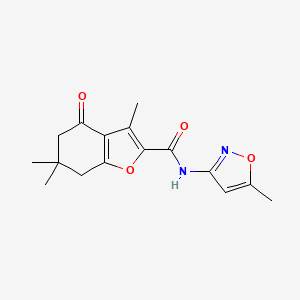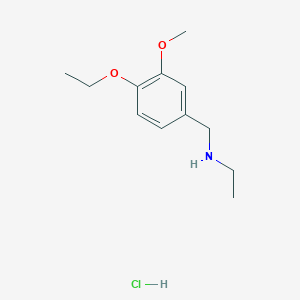
N-(5-chloro-2-pyridinyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, commonly known as CNPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CNPP is a pyrazole-based compound that possesses anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of CNPP involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that mediate inflammation and pain. CNPP selectively inhibits COX-2 without affecting the activity of cyclooxygenase-1 (COX-1), which is responsible for the production of prostaglandins that maintain the normal physiological functions of the body.
Biochemical and Physiological Effects:
CNPP has been shown to possess potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory disorders. CNPP has been shown to have a favorable safety profile and does not cause any significant adverse effects on the liver, kidney, or gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
CNPP has several advantages for lab experiments. It is easy to synthesize and has a high degree of purity. CNPP has been extensively studied in various animal models of inflammation and pain, making it a well-established compound for preclinical studies. However, CNPP has some limitations for lab experiments. Its solubility in water is limited, which makes it difficult to administer orally. CNPP also has a short half-life, which requires frequent dosing in animal experiments.
Orientations Futures
There are several future directions for the research on CNPP. One potential direction is the investigation of its potential use in the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain and cancer. Further studies are also required to optimize the synthesis of CNPP and to improve its pharmacokinetic properties. The development of novel formulations of CNPP that improve its solubility and bioavailability is also an area of future research.
Applications De Recherche Scientifique
CNPP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. CNPP has also been investigated for its potential use in the treatment of neuropathic pain and cancer.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3/c1-7(16-6-9(5-14-16)17(19)20)11(18)15-10-3-2-8(12)4-13-10/h2-7H,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDORMIBWFKNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=C(C=C1)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4233868.png)
![4-(3-bromo-4,5-dimethoxyphenyl)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4233880.png)
![1-[4-(5-bromo-2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B4233885.png)
![2-{4-[(cyclohexylamino)methyl]-2-iodo-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B4233889.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B4233896.png)
![N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233905.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4233923.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4233929.png)
![2-[(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4233955.png)

![N-(3-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4233963.png)
